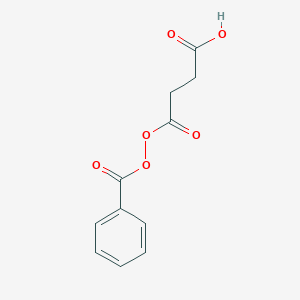

4-(Benzoyldioxy)-4-oxobutyric acid

Description

Structure

3D Structure

Properties

CAS No. |

10484-48-7 |

|---|---|

Molecular Formula |

C11H10O6 |

Molecular Weight |

238.19 g/mol |

IUPAC Name |

4-benzoylperoxy-4-oxobutanoic acid |

InChI |

InChI=1S/C11H10O6/c12-9(13)6-7-10(14)16-17-11(15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) |

InChI Key |

QUZPSMZNTIBYAS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OOC(=O)CCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OOC(=O)CCC(=O)O |

Other CAS No. |

10484-48-7 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzoyldioxy 4 Oxobutyric Acid and Analogues

Synthesis of the 4-Oxobutanoic Acid Backbone

The 4-oxobutanoic acid framework serves as the foundation for 4-(benzoyldioxy)-4-oxobutyric acid. Its synthesis can be accomplished through several well-established organic transformations.

Friedel-Crafts Acylation Reactions for Aryl-Oxobutanoic Acid Precursors

A powerful and widely used method for preparing aryl-oxobutanoic acids is the Friedel-Crafts acylation. vedantu.comchemguide.co.uk This reaction involves the electrophilic acylation of an aromatic compound with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). vedantu.comwikipedia.org For instance, the reaction of benzene (B151609) with succinic anhydride yields 4-oxo-4-phenylbutanoic acid. vedantu.comrsc.org The reaction is typically heated to drive it to completion. chemguide.co.uk The product ketone is liberated from the aluminum chloride complex by the addition of water. youtube.com This method is also applicable to substituted benzenes, such as toluene, to produce compounds like 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org A similar process is used to synthesize fenbufen, where biphenyl (B1667301) is reacted with succinic anhydride. google.comwikipedia.org

Table 1: Examples of Friedel-Crafts Acylation for Aryl-Oxobutanoic Acid Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

| Benzene | Succinic Anhydride | AlCl₃ | 4-Oxo-4-phenylbutanoic acid vedantu.comrsc.org |

| Toluene | Succinic Anhydride | AlCl₃ | 4-(4-Methylphenyl)-4-oxobutanoic acid wikipedia.org |

| Biphenyl | Succinic Anhydride | AlCl₃ | 4-(4-Biphenylyl)-4-oxo-butanoic acid (Fenbufen) google.com |

Alternative Synthetic Routes to Substituted 4-Oxobutanoic Acids

Beyond the Friedel-Crafts reaction, other synthetic strategies can be employed to access 4-oxobutanoic acids. The reaction of succinic anhydride with amines, such as benzylamine, can lead to the formation of N-substituted 4-oxobutanoic acid derivatives, in this case, 4-(benzylamino)-4-oxobutanoic acid. chemicalbook.com Another approach involves the ring-opening of anhydrides to form a 4-carbon acid-amide, which can then be further modified. For example, treatment of a resulting 4-amino-2-methylene-4-oxo-butanoic acid with ozone can yield 4-amino-2,4-dioxobutanoic acid. google.com Additionally, aryl-substituted 4-oxobutanoic acids can be reacted with diamines to synthesize bicyclic pyrroloimidazolones and pyrrolopyrimidinones. researchgate.net Photocatalytic methods have also been explored for the production of 4-oxobutanoic acid from glycerol. researchgate.net Furthermore, reacting aromatic compounds with butyrolactone in the presence of a Lewis acid catalyst offers another route to 4-arylbutyric acids. google.com

Convergent and Tandem Synthesis Approaches for this compound

The synthesis of unsymmetrical diacyl peroxides such as this compound can be approached through several strategic pathways. A convergent approach would involve the separate synthesis of two key fragments, a succinic acid derivative and a benzoyl precursor, which are then coupled in a final step. A tandem, or one-pot, approach would aim to combine multiple reaction steps into a single, streamlined process, thereby increasing efficiency and reducing waste.

One potential tandem strategy involves the in situ generation of a peroxy species from a suitable succinic acid precursor, followed by acylation with a benzoylating agent. For instance, diacyl peroxides can be generated in situ from aliphatic acids and hydrogen peroxide (H₂O₂). organic-chemistry.org A plausible route for this compound could, therefore, involve the reaction of succinic anhydride with hydrogen peroxide to form a peroxy-succinic acid intermediate. This intermediate could then be reacted with benzoyl chloride in a one-pot fashion to yield the final product.

The reaction of cyclic anhydrides, such as succinic anhydride, with nucleophiles is a well-established transformation in organic synthesis. nih.govquora.com This reactivity can be harnessed in a tandem sequence. A proposed mechanism would involve the initial nucleophilic attack of a peroxide species on the anhydride ring, leading to its opening and the formation of a peroxycarboxylate. Subsequent acylation of this intermediate with a benzoylating agent would complete the synthesis.

A review of synthetic methodologies for diacyl peroxides indicates that they are commonly synthesized from the corresponding carboxylic acids. nih.govrsc.org This suggests an alternative convergent approach where succinic acid monoperoxyacid (peroxysuccinic acid) is first synthesized and isolated. This peroxy acid can then be reacted with a benzoylating agent, such as benzoyl chloride, to form the unsymmetrical diacyl peroxide. researchgate.net

Research into tandem homologation-acylation chemistry has shown that cyclic anhydrides can be effective acylating agents in trapping organometallic intermediates. nih.gov While not a direct synthesis of the target molecule, this demonstrates the potential for cyclic anhydrides to participate in complex, one-pot transformations leading to functionalized carbonyl compounds.

Application of Green Chemistry Principles in Related Peroxide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of peroxide synthesis, a key focus is the use of safer reagents and more environmentally benign catalytic systems.

Hydrogen peroxide is considered a green oxidant as its primary byproduct is water. numberanalytics.com Its use in the synthesis of peroxides is a significant step towards greener processes. For example, the preparation of "peroxided succinic acid," a likely precursor to the target molecule, has been reported through the oxidation of succinic anhydride with hydrogen peroxide.

Enzymatic catalysis offers a powerful tool for green synthesis, often providing high selectivity under mild reaction conditions. Lipases, for instance, have been successfully employed in the synthesis of peroxy acids from carboxylic acids and hydrogen peroxide. nih.gov Specifically, Candida antarctica lipase (B570770) B (CalB) has been shown to efficiently catalyze peroxidation reactions. nih.gov This biocatalytic approach could be adapted for the synthesis of succinic acid monoperoxyacid, a key intermediate for this compound. The use of immobilized enzymes further enhances the green credentials of the process by allowing for easy catalyst separation and reuse. nih.gov

Another green approach involves the use of phase-transfer catalysis (PTC) in conjunction with ultrasound. This has been shown to be an effective method for the synthesis of dialkyl peroxides, offering high yields and purity with a simple work-up procedure. mdpi.com The use of biodegradable catalysts like polyethylene (B3416737) glycols in such systems further enhances their environmental compatibility. mdpi.com

Reaction Mechanisms and Chemical Pathways of 4 Benzoyldioxy 4 Oxobutyric Acid

Homolytic Cleavage of the Peroxy Ester Bond and Radical Generation

The principal reaction pathway for diacyl peroxides like 4-(benzoyldioxy)-4-oxobutyric acid is the homolytic cleavage of the oxygen-oxygen bond. This process is typically initiated by thermal energy and results in the formation of highly reactive radical intermediates.

The initial step in the thermal decomposition of this compound is the symmetrical breaking of the peroxy bond (O-O). This homolysis results in the formation of two distinct carboxyl radicals: a benzoyloxyl radical and a 3-carboxypropionyl radical.

This primary fragmentation is a key step that dictates the subsequent reaction pathways. The stability and fate of these initially formed radicals are dependent on the reaction conditions and the surrounding chemical environment.

Following their formation, the benzoyloxyl radicals can undergo further reactions, including decarboxylation to yield a phenyl radical and carbon dioxide. Similarly, the 3-carboxypropionyl radical can also lose carbon dioxide to form a propionic acid radical.

The benzoyloxyl and carboxypropionyl radicals generated from the homolytic cleavage of this compound are potent initiators of further radical processes. These primary radicals can abstract hydrogen atoms from other molecules or add to unsaturated systems, thereby propagating a radical chain reaction.

In the presence of oxygen, these carbon-centered radicals can react to form peroxy radicals (ROO•). These peroxy radicals are key intermediates that can participate in a variety of subsequent reactions, including the formation of hydroperoxides, alcohols, and carbonyl compounds. The self- and cross-reactions of peroxy radicals are significant pathways for the formation of more complex molecules.

| Radical Species | Formation Pathway | Subsequent Reactions |

| Benzoyloxyl Radical | Homolytic cleavage of the O-O bond in this compound. | Decarboxylation, Hydrogen abstraction, Addition to double bonds. |

| 3-Carboxypropionyl Radical | Homolytic cleavage of the O-O bond in this compound. | Decarboxylation, Hydrogen abstraction. |

| Phenyl Radical | Decarboxylation of the benzoyloxyl radical. | Hydrogen abstraction, Dimerization. |

| Peroxy Radicals | Reaction of carbon-centered radicals with molecular oxygen. | Hydrogen abstraction, Recombination, Cyclization. |

Decomposition and Rearrangement Mechanisms of the Peroxide Linkage

Beyond simple homolytic cleavage, the peroxide linkage in this compound and the resulting peroxy radical intermediates can undergo more complex decomposition and rearrangement reactions. These pathways can lead to a diverse array of products.

The self-reaction of two secondary or tertiary peroxy radicals can proceed through a concerted mechanism known as the Russell-type mechanism. This pathway involves the formation of a transient tetroxide intermediate, which then decomposes to yield a ketone, an alcohol, and molecular oxygen. researchgate.net While the radicals derived from this compound are not secondary or tertiary in the strictest sense, analogous recombination and decomposition pathways for peroxy radicals can lead to the evolution of oxygen.

Recent studies have highlighted that the recombination of peroxy radicals can lead to the formation of stable ether (ROR) and ester (RC(O)OR) accretion products, in addition to the traditionally expected peroxide (ROOR) products. copernicus.orgcopernicus.orgresearchgate.net This occurs when an alkoxy radical (RO•), formed from the initial peroxy radical, undergoes a rapid decomposition before the accretion step. The resulting fragmented radical can then combine with another alkoxy radical to form an ether or an ester. copernicus.orgcopernicus.orgresearchgate.net For the radicals derived from this compound, this could lead to a variety of cross-recombination products.

| Product Type | Formation Mechanism | Illustrative Example |

| Ether (ROR) | Recombination of a fragmented radical with an alkoxy radical. | Ph-O-CH2CH2COOH |

| Ester (RC(O)OR) | Recombination of an acyl-centered radical with an alkoxy radical. | Ph-C(O)O-CH2CH2COOH |

| Peroxide (ROOR) | Direct recombination of two peroxy radicals. | Ph-OO-CH2CH2COOH |

The stability and degradation of peroxy acids, which are structurally related to the peroxy ester in this compound, have been the subject of kinetic and mechanistic studies. koreascience.krascelibrary.org These studies reveal that the decomposition can be influenced by factors such as pH and the presence of catalysts. koreascience.kr For instance, the decomposition of some peroxy acids is base-catalyzed. acs.org The degradation kinetics often follow pseudo-first-order behavior and are temperature-dependent. ascelibrary.org While direct studies on this compound are not prevalent, the principles derived from the study of other peroxy acids and diacyl peroxides provide a framework for understanding its reactivity and decomposition pathways. rsc.orgrsc.orgacs.orgacs.org

{"error": "Failed to generate response. Please try again."}{"error": "Failed to generate response. Please try again."}

Advanced Research Applications in Organic Synthesis and Materials Science

Role as a Polymerization Initiator

As an organic peroxide, 4-(benzoyldioxy)-4-oxobutyric acid readily undergoes thermal or chemical decomposition to generate free radicals. This ability is harnessed to initiate chain-growth polymerization reactions, where monomers are progressively linked to form a polymer chain. The specific nature of the radicals generated and the presence of a carboxylic acid group in its structure offer unique functionalities compared to more common initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

Radical Polymerization of Vinyl Monomers, including Methacrylates

This compound has been effectively employed as a radical initiator for the polymerization of various vinyl monomers. The process begins with the homolytic cleavage of the oxygen-oxygen bond in the peroxide, generating reactive radicals that subsequently attack the carbon-carbon double bond of a vinyl monomer, initiating the polymerization cascade.

A notable application is in the polymerization of methacrylate (B99206) monomers. Research has demonstrated the use of bio-based succinyl peroxide as a polymerizing agent for ethyl methacrylate. In such reactions, the peroxide initiates the formation of poly(ethyl methacrylate), a polymer with wide applications. The initiation process is similar to that of other radical polymerizations, involving initiation, propagation, and termination steps. The use of this initiator can also introduce a carboxylic acid terminal group onto the polymer chain, which can be used for further functionalization.

Application in Curing of Unsaturated Polyester (B1180765) Resins

Unsaturated polyester resins (UPRs) are thermosetting polymers that are cured, or hardened, through a free-radical cross-linking reaction. pergan.com This process typically involves dissolving the unsaturated polyester in a vinyl monomer, such as styrene, and adding a radical initiator. pergan.comresitan.net Upon decomposition, the initiator generates free radicals that copolymerize the unsaturated sites in both the polyester chains and the styrene, creating a rigid, three-dimensional network. pergan.comresitan.net

While initiators like methyl ethyl ketone peroxide (MEKP) and benzoyl peroxide (BPO) are commonly used, especially in "cold curing" systems with accelerators, research has explored the use of other peroxides. pergan.comresitan.netillinois.edu this compound has been investigated as a cross-linking agent for UPRs. Its performance can be compared to conventional initiators, and its bio-based potential makes it an attractive alternative for developing more sustainable resin systems. The curing process can be initiated by heat ("hot curing") or by using accelerators like cobalt salts or tertiary amines at ambient temperatures. pergan.compergan.comresitan.net

Development of Bio-based Peroxide Initiators for Polymer Synthesis

A significant area of advancement is the development of peroxide initiators from renewable resources to reduce reliance on petrochemical feedstocks. This compound is a prime candidate for such efforts. A sustainable synthetic pathway has been developed to produce bio-based succinyl peroxide from agricultural waste, such as soy husks.

The process involves converting the biomass-derived starting material into succinic anhydride (B1165640), a key intermediate. This anhydride is then subjected to a peroxidation reaction to yield the final succinyl peroxide. This bio-based initiator has been successfully tested as a polymerizing agent, demonstrating its viability as a green alternative to fossil-fuel-derived initiators. This approach aligns with the principles of circular bioeconomy by valorizing waste streams into high-value chemical products.

| Application Area | Monomer/Resin System | Role of Initiator | Key Research Finding |

|---|---|---|---|

| Radical Polymerization | Ethyl Methacrylate | Initiates free-radical chain growth. | Successfully used as a polymerizing agent, with potential for bio-based origin. |

| Curing of Thermosets | Unsaturated Polyester Resins (dissolved in Styrene) | Initiates cross-linking between polyester chains and styrene. | Investigated as a cross-linking agent, showing potential for more sustainable resin formulations. |

| Prepolymer Synthesis | Ethylene-neohexene | Initiates copolymerization to form prepolymers. | Used to synthesize acid-terminated prepolymers. |

Precursor Chemistry for Value-Added Derivatives and Platform Chemicals

The chemical structure of this compound is intrinsically linked to succinic acid, a key platform chemical recognized by the U.S. Department of Energy. mdpi.com Succinic acid and its derivatives are building blocks for a vast array of chemicals and polymers. mdpi.comresearchgate.netfraunhofer.de The chemistry associated with the succinate (B1194679) core of the peroxide is therefore central to its role in producing value-added products.

Derivatization to Succinic Acid and its Functionalized Esters

Through hydrolysis, this compound can be converted back to succinic acid. This dicarboxylic acid is a versatile precursor for numerous industrial chemicals. mdpi.comresearchgate.net A primary derivatization pathway is esterification to produce succinate esters. researchgate.net For example, succinic acid can be reacted with alcohols like methanol (B129727) or ethanol (B145695) to form dimethyl succinate (DMS) or diethyl succinate (DES), respectively. researchgate.net

These esters are not only valuable solvents and plasticizers but also serve as monomers for polymerization reactions. fraunhofer.de The synthesis of succinic acid alkyl half-esters can also be achieved through the reaction of succinic anhydride with various alcohols, yielding compounds with applications as lubricating additives. acs.org

Synthesis of Biodegradable Polymers from Succinate Pathways

The succinate pathway is fundamental to the production of several important biodegradable polymers, most notably poly(butylene succinate) (PBS). mdpi.com PBS is an aliphatic polyester synthesized through the polycondensation of succinic acid (or its ester derivatives like dimethyl succinate) with 1,4-butanediol (B3395766) (BDO). mdpi.comencyclopedia.pubresearchgate.net

The synthesis is typically a two-step process:

Esterification/Transesterification : Succinic acid and 1,4-butanediol undergo an esterification reaction to form PBS oligomers and water. mdpi.comresearchgate.net Alternatively, dimethyl succinate can be used in a transesterification reaction with 1,4-butanediol. encyclopedia.pub

Polycondensation : The low molecular weight oligomers are then heated under a high vacuum at elevated temperatures (e.g., 220–240 °C) to increase the polymer chain length by removing excess diol, resulting in high molecular weight PBS. mdpi.comencyclopedia.pub

By incorporating other monomers, a wide range of copolymers with tailored properties can be created. For instance, copolymerizing with 2-methylsuccinic acid can adjust the material's crystallinity and biodegradation rate. nih.gov These succinate-based polymers are gaining commercial traction as environmentally friendly alternatives to conventional plastics in applications like packaging films, compostable bags, and agricultural mulch. mdpi.com

| Polymer | Monomers | Synthesis Method | Key Properties |

|---|---|---|---|

| Poly(butylene succinate) (PBS) | Succinic Acid (or Dimethyl Succinate), 1,4-Butanediol | Two-step melt polycondensation (esterification and polycondensation). mdpi.com | Biodegradable, good thermal stability, mechanical properties similar to polyethylene (B3416737). researchgate.net |

| Poly(butylene succinate-co-butylene 2-methylsuccinate) | Succinic Acid, 2-Methylsuccinic Acid, 1,4-Butanediol | Two-step esterification and polycondensation. nih.gov | Tunable biodegradation rate and crystallinity by adjusting comonomer ratio. nih.gov |

| Poly(ester amides) | Dimethyl Succinate, 1,4-Butanediol, 1,4-Butanediamine | Two-step polycondensation. fraunhofer.de | Biodegradable, high thermal stability. fraunhofer.de |

Functionalization of Complex Organic Substrates

The targeted introduction of functional groups into complex organic molecules, often referred to as late-stage functionalization, is a significant challenge in modern organic synthesis. This approach allows for the diversification of intricate molecular scaffolds, such as those found in natural products and pharmaceuticals, without the need for de novo synthesis. The development of reagents that can selectively react with specific C-H bonds or other functionalities within a multifaceted molecule is paramount to the success of these strategies.

While a wide array of reagents have been developed for late-stage functionalization, research into the specific applications of This compound in this context is not extensively documented in publicly available scientific literature. The structure of this compound, featuring a peroxide linkage and a carboxylic acid, suggests potential for radical-based transformations. Peroxides are known to be precursors for radicals upon thermal or photochemical activation, which could, in principle, participate in C-H abstraction or addition reactions. The carboxylic acid moiety could serve to modulate the reagent's solubility or act as a directing group, guiding the reactive peroxide to a specific site on a complex substrate.

Spectroscopic Characterization and Structural Elucidation of 4 Benzoyldioxy 4 Oxobutyric Acid

Vibrational Spectroscopy for Identification of Carbonyl and Peroxy Linkages (IR, Raman)

Specific Infrared (IR) and Raman spectroscopy data for 4-(Benzoyldioxy)-4-oxobutyric acid are not available in the reviewed literature. Generally, vibrational spectroscopy is a crucial technique for identifying the functional groups within a molecule. nih.gov For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for the different types of carbonyl (C=O) groups present (in the carboxylic acid and the diacyl peroxide) and for the peroxide (-O-O-) linkage.

In similar structures, carbonyl stretching vibrations (νC=O) are typically strong and appear in the region of 1600-1800 cm⁻¹. The peroxide bond is generally a weak absorber in IR spectroscopy but can sometimes be identified in Raman spectra. Without experimental data, a precise assignment of these vibrational modes for this compound cannot be provided.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Detailed ¹H NMR and ¹³C NMR spectra for this compound have not been published. NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

Based on its structure, the following signals would be anticipated:

¹H NMR: Signals corresponding to the protons of the benzene (B151609) ring, as well as the methylene (B1212753) (-CH₂-) protons of the succinic acid moiety. The acidic proton of the carboxylic acid group would also be present, though its chemical shift can be highly variable.

¹³C NMR: Resonances for the carbon atoms in the aromatic ring, the carbonyl carbons of the peroxide and carboxylic acid groups, and the methylene carbons.

Without experimental spectra, the precise chemical shifts and coupling constants, which are influenced by the electronic environment of each nucleus, cannot be detailed.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

A mass spectrum for this compound is not available in the searched databases. Mass spectrometry would be used to confirm the molecular mass of the compound and to study its fragmentation pattern, providing clues about its structure. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

Common fragmentation pathways for similar compounds, such as carboxylic acids and peroxides, often involve the loss of small, stable molecules. For instance, carboxylic acids can lose a hydroxyl radical (·OH, mass 17) or a carboxyl group (·COOH, mass 45). Peroxides are known to cleave at the weak O-O bond. A detailed analysis of the fragmentation of this compound would require experimental data.

X-ray Diffraction Analysis for Crystalline Structure Determination

There are no published reports on the X-ray diffraction analysis of this compound. This technique would be necessary to determine its three-dimensional crystalline structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Such data is essential for a complete and unambiguous structural elucidation.

Computational and Theoretical Investigations of 4 Benzoyldioxy 4 Oxobutyric Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 4-(benzoyldioxy)-4-oxobutyric acid. These methods allow for a detailed exploration of reaction pathways, molecular orbitals, and the distribution of electron density, which are critical determinants of the compound's reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the reaction mechanisms of organic molecules. For this compound, DFT studies are crucial for understanding its decomposition pathways, particularly the cleavage of the peroxide bond.

The thermal decomposition of acyl peroxides, such as benzoyl peroxide, a related compound, has been shown to proceed through a homolytic cleavage of the O-O bond, generating two benzoyloxy radicals. DFT calculations can model this process, determining the activation energy and the geometry of the transition state. For instance, a study on the thermal decomposition of benzoyl peroxide revealed that the process follows first-order kinetics, with the rate-determining step being the O-O bond scission. The activation energy for this process is influenced by the solvent environment.

In the case of this compound, DFT calculations would likely investigate the following key reaction steps:

Homolytic O-O bond cleavage: This initial step would form a benzoyloxy radical and a succinoyloxy radical.

Decarboxylation: The resulting radicals can undergo decarboxylation to form a phenyl radical and a 3-carboxypropyl radical, respectively.

Solvent interactions: The presence of different solvents can influence the stability of the transition states and the final products.

The transition state for the O-O bond cleavage is characterized by an elongated peroxide bond. DFT calculations can provide the precise bond length at this state, as well as the vibrational frequencies, which can be used to confirm the nature of the stationary point.

| Parameter | Description | Analogous System Example (Benzoyl Peroxide) |

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. | ~30-35 kcal/mol (in solution) |

| Transition State Geometry | The arrangement of atoms at the highest point of the energy barrier, characterized by an elongated O-O bond. | O-O bond length of ~1.9 Å |

| Reaction Enthalpy (ΔH) | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. | Highly exothermic |

This table presents representative data from computational studies on benzoyl peroxide, a structurally similar compound, to illustrate the typical outputs of DFT calculations on reaction mechanisms.

Reactivity descriptors derived from DFT, such as the Fukui function and molecular electrostatic potential (MESP), are invaluable for predicting the reactive sites of a molecule.

The Fukui function identifies the sites in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui function would likely indicate that:

The carbonyl carbons of the benzoyl and succinyl groups are primary sites for nucleophilic attack .

The oxygen atoms of the peroxide bond are susceptible to electrophilic attack .

The peroxide bond is also the primary site for radical attack , leading to its cleavage.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. The MESP map for this compound would show regions of negative potential (in red) around the carbonyl and carboxylic acid oxygens, indicating their nucleophilic character. Regions of positive potential (in blue) would be located around the hydrogen atoms and parts of the phenyl ring, suggesting their electrophilic character. The peroxide bridge would exhibit a region of relatively neutral potential, but its inherent weakness makes it the most reactive bond.

| Reactivity Descriptor | Predicted Reactive Site in this compound | Type of Attack |

| Fukui Function (f+) | Carbonyl carbons, peroxide oxygens | Nucleophilic |

| Fukui Function (f-) | Carboxylic acid proton, aromatic protons | Electrophilic |

| Fukui Function (f0) | Peroxide oxygens | Radical |

| Molecular Electrostatic Potential (Negative) | Carbonyl oxygens, carboxylic acid oxygens | Nucleophilic |

| Molecular Electrostatic Potential (Positive) | Carboxylic acid proton, aromatic protons | Electrophilic |

This table outlines the expected predictions from reactivity descriptor analysis for this compound based on the general principles of these computational tools.

Upon homolytic cleavage of the O-O bond, this compound can form peroxyl radicals. Quantum chemical calculations are employed to study the structure, stability, and reactivity of these radical species.

DFT calculations can determine the optimized geometry of the resulting benzoyloxy and succinoyloxy radicals. These calculations would reveal the bond lengths and angles of the radical species, as well as the spin density distribution, which indicates the localization of the unpaired electron. The spin density would be highest on the oxygen atom of the carboxyl radical.

Furthermore, the energetic properties of these radicals, such as their stability and the energy barriers for subsequent reactions like decarboxylation, can be calculated. This information is critical for understanding the subsequent reaction pathways following the initial peroxide bond cleavage.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules.

The succinic acid moiety of the molecule allows for considerable conformational freedom due to rotation around the C-C single bonds. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. The simulations would likely reveal that the molecule can adopt various folded and extended conformations, with the relative populations of these conformers being influenced by the solvent environment.

MD simulations are also instrumental in studying intermolecular interactions. For example, in a polar solvent like water, the carboxylic acid group of this compound would form strong hydrogen bonds with solvent molecules. The benzoyl group, being more hydrophobic, would have weaker interactions with water. In a nonpolar solvent, intermolecular interactions between the molecules themselves, such as dipole-dipole interactions, would become more significant.

Theoretical Studies on Solvation Effects and Acidity Constants

Theoretical methods are widely used to study the effects of solvation on the properties of molecules and to predict their acidity constants (pKa).

The solvation free energy of this compound can be calculated using continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), in conjunction with DFT. These models treat the solvent as a continuous medium with a specific dielectric constant. The results of these calculations can provide insights into the solubility of the compound in different solvents.

The acidity of the carboxylic acid group can be predicted by calculating the free energy change for the deprotonation reaction in solution. The pKa value is directly related to this free energy change. Theoretical calculations for dicarboxylic acids, such as succinic acid, have shown that the pKa values of the two carboxylic acid groups are different due to the electrostatic interaction between them. For this compound, which is a monocarboxylic acid, the theoretical prediction of its pKa would depend on the electron-withdrawing effect of the benzoyl peroxide group.

| Compound | pKa1 (Experimental) | pKa2 (Experimental) |

| Acetic Acid | 4.76 | - |

| Benzoic Acid | 4.20 | - |

| Succinic Acid | 4.21 | 5.64 |

This table provides experimental pKa values for related compounds to provide context for the expected acidity of the carboxylic acid group in this compound.

Future Research Directions and Emerging Paradigms

Innovations in Green and Sustainable Synthetic Pathways for Peroxy Acids

The development of green and sustainable synthetic pathways is a primary focus in modern chemistry, aiming to reduce environmental impact by using renewable resources, safer solvents, and energy-efficient processes. For peroxy acids and diacyl peroxides, recent innovations have centered on methods that avoid hazardous reagents and minimize waste.

One emerging green strategy is the autoxidation of aldehydes using oxygen or air, often facilitated by light, which presents a more environmentally friendly alternative to traditional methods. asiaresearchnews.comsciencedaily.comosaka-u.ac.jp For instance, researchers have successfully synthesized various peracids from aldehydes at near-room temperature using only sunlight and oxygen, eliminating the need for dangerous additives. asiaresearchnews.comsciencedaily.comosaka-u.ac.jp Another approach involves the use of hydrogen peroxide as a benign oxidant, often in conjunction with catalysts. For example, a metal-free process for producing succinic acid, a precursor to the succinyl moiety of the target compound, has been developed using hydrogen peroxide. cnr.it Furthermore, enzymatic processes, utilizing hydrolases like lipases, are being explored for the synthesis of peroxycarboxylic acids, offering high selectivity and mild reaction conditions. nih.gov

A patent describes the preparation of peroxysuccinic acid by oxidizing succinic anhydride (B1165640) with hydrogen peroxide, suggesting a potential, relatively simple route to related compounds. While these advancements in the synthesis of peroxy acids and their precursors are significant, specific research applying these green methodologies to the synthesis of 4-(Benzoyldioxy)-4-oxobutyric acid has not been identified. The development of a sustainable pathway for this specific asymmetric diacyl peroxide would likely involve adapting these general principles, for example, through an enzymatic reaction or a catalyzed reaction between a benzoyl precursor and a succinic acid derivative.

Exploration of Novel Catalytic Applications in Organic Transformations

Organic peroxides, particularly diacyl peroxides, are primarily known as radical initiators rather than catalysts themselves. numberanalytics.comnumberanalytics.comresearchgate.netrsc.org They decompose upon heating or irradiation to generate free radicals, which can then initiate a wide range of organic transformations, most notably polymerization. numberanalytics.comnumberanalytics.combris.ac.uk The choice of peroxide can influence the rate of polymerization and the properties of the final polymer. numberanalytics.com

Recent research has explored the use of diacyl peroxides in more complex, metal-catalyzed reactions. For example, manganese complexes in the presence of diacyl peroxides have been shown to facilitate the C-H functionalization of certain molecules. nih.gov Similarly, metal-catalyzed asymmetric reactions, which are crucial for producing enantiomerically pure compounds for pharmaceuticals and other applications, have increasingly employed organic peroxides. researchgate.netrsc.org These methods often involve a metal catalyst that interacts with the peroxide to enable highly selective transformations. researchgate.net

While these studies highlight the evolving role of peroxides in organic synthesis, there is no specific research detailing the application of this compound in novel catalytic systems. Its asymmetric nature, combining a benzoyl and a succinyl group, could theoretically lead to interesting reactivity or selectivity in radical-based or metal-catalyzed reactions. However, without dedicated studies, its potential in this area remains speculative. Future research could explore its efficacy as an initiator in specific polymerization processes or as a reagent in the functionalization of complex molecules.

Synergistic Experimental and Computational Approaches for Mechanistic Insights

The combination of experimental studies and computational modeling provides a powerful tool for understanding the detailed mechanisms of chemical reactions. For peroxides, these studies can elucidate decomposition pathways, radical generation, and subsequent reaction steps.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms of peroxy acids and the self-reaction of benzoylperoxy radicals. These theoretical approaches can calculate reaction energies and transition states, offering insights that are difficult to obtain through experiments alone. researchgate.net For instance, spectroscopic and quantum computational tools have been used to analyze the structure and pharmacodynamic activity of benzoyl peroxide, a related and widely studied compound. researchgate.net

Although these synergistic approaches are well-established in chemical research, no specific studies combining experimental and computational methods to investigate the mechanistic details of this compound have been found. Such research would be invaluable for understanding how its asymmetric structure influences the stability of the peroxide bond and the nature of the radicals formed upon its decomposition. This knowledge would be crucial for predicting its reactivity and designing new applications.

Integration of this compound in Advanced Materials Design for Sustainability

The development of sustainable materials, particularly polymers derived from renewable resources, is a key area of modern materials science. sustainablepolymersynthesis.com Diacyl peroxides are fundamental to this field as initiators for the polymerization of bio-based monomers. numberanalytics.comnumberanalytics.com The versatility of these initiators allows for the creation of a wide range of polymers, from biodegradable plastics to advanced composites. numberanalytics.comemerald.com

Research in this area includes the synthesis of polymers from terpenes, abundant natural products, using initiators like benzoyl peroxide. emerald.com Another relevant study details the peroxide-induced grafting of maleic anhydride onto poly(butylene succinate), a biodegradable polymer derived from succinic acid, to improve the properties of green composites. cnr.it This demonstrates how peroxides can be used not only to create polymers but also to modify them for enhanced performance and sustainability. Bio-based peroxides, such as succinyl peroxide derived from biomass, are also being developed as sustainable alternatives to fossil-based initiators for creating industrial hardeners and adhesives. cnr.it

Despite these promising directions, there is no available research on the specific use of this compound in the design of advanced sustainable materials. Its structure contains a succinic acid moiety, a well-known bio-based building block, suggesting it could be a target for development as a "green" initiator. Its application could be explored in the polymerization of bio-based monomers or in the creation of functional polymers where the peroxide itself is derived from renewable precursors. However, without empirical data, its role in this field is yet to be established.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 4-(Benzoyldioxy)-4-oxobutyric acid?

- Methodology : The compound can be synthesized via esterification of 4-oxobutyric acid derivatives with benzoyloxy-containing reagents. For example, esterification under acid catalysis (e.g., H₂SO₄ or HCl) with reflux conditions ensures complete conversion . Oxidation of intermediates like 4-(benzyloxy)butanoic acid, using agents such as KMnO₄ or CrO₃, yields the ketone and carboxylic acid functionalities .

- Key Considerations : Reaction purity is critical; monitor via TLC or HPLC. Use inert atmospheres to prevent side reactions.

Q. How is this compound characterized in structural analysis?

- Analytical Techniques :

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and hydroxyl (O-H) bonds (~2500–3300 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm substituent positions (e.g., benzoyldioxy group orientation) .

- NMR : Assign peaks for aromatic protons (δ 7.2–8.0 ppm) and aliphatic chains (δ 2.0–4.0 ppm) .

Q. What are the primary research applications of this compound in organic chemistry?

- Applications :

- Intermediate for Drug Design : Used to synthesize bioactive molecules via substitution or oxidation reactions (e.g., prodrug development) .

- Metabolic Pathway Studies : Investigates interactions with enzymes like acyl-CoA synthetases due to its carboxylic acid group .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective oxidation of 4-(benzyloxy)butanoic acid to this compound?

- Methodology :

- Catalyst Selection : Transition metals (e.g., RuO₂) improve yield and selectivity under mild conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to protic solvents .

- Temperature Control : Lower temperatures (0–25°C) reduce over-oxidation to CO₂ .

Q. How should researchers resolve contradictions in spectral data for structurally similar derivatives?

- Case Example : Conflicting IR carbonyl peaks (e.g., 1720 vs. 1740 cm⁻¹) may arise from crystal packing effects or hydrogen bonding. Cross-validate with XRD to confirm molecular geometry .

- Statistical Tools : Use principal component analysis (PCA) on NMR datasets to distinguish subtle structural variations .

Q. What strategies enhance the biological activity of 4-oxobutyric acid derivatives through structural modifications?

- Substituent Effects :

- Electron-Withdrawing Groups : Fluorine at the phenyl ring (e.g., 4-fluorophenyl derivatives) increases metabolic stability and target binding .

- Steric Hindrance : Bulky tert-butyl groups improve lipophilicity and membrane permeability .

- In Silico Modeling : Docking studies predict interactions with biological targets (e.g., PPAR-γ receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.